EP2 receptor antagonist-1
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Overview
Description
EP2 receptor antagonist-1 is a compound that selectively inhibits the EP2 receptor, a subtype of the prostaglandin E2 receptor. The EP2 receptor is a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation, cancer, and neurodegeneration . By blocking the EP2 receptor, this compound can modulate these processes, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
The synthesis of EP2 receptor antagonist-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes often require specific reaction conditions such as controlled temperatures, pH levels, and the use of catalysts . Industrial production methods may involve high-throughput screening to identify potent antagonists, followed by optimization of the synthetic route for large-scale production .
Chemical Reactions Analysis
EP2 receptor antagonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms, impacting the compound’s properties.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the this compound molecule.
Scientific Research Applications
EP2 receptor antagonist-1 has a wide range of scientific research applications:
Chemistry: Used to study the chemical properties and reactivity of EP2 receptor antagonists.
Mechanism of Action
EP2 receptor antagonist-1 exerts its effects by binding to the EP2 receptor and preventing the activation of downstream signaling pathways. The EP2 receptor is coupled to the Gαs-protein, which activates adenylate cyclase, leading to the production of cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A (PKA) and exchange protein activated by cAMP (Epac), which are involved in various cellular processes . By blocking the EP2 receptor, this compound inhibits these signaling pathways, reducing inflammation, cancer cell proliferation, and neurodegeneration .
Comparison with Similar Compounds
EP2 receptor antagonist-1 is unique in its selectivity for the EP2 receptor compared to other prostaglandin E2 receptor subtypes such as EP1, EP3, and EP4 . Similar compounds include:
EP1 receptor antagonists: These compounds selectively inhibit the EP1 receptor and are used to study its role in pain and inflammation.
EP3 receptor antagonists: Target the EP3 receptor, which is involved in various physiological processes, including gastric acid secretion and platelet aggregation.
EP4 receptor antagonists: Inhibit the EP4 receptor, which shares some signaling pathways with the EP2 receptor but has distinct physiological roles. The uniqueness of this compound lies in its ability to specifically block the EP2 receptor, providing a targeted approach to modulating its associated pathways and effects.
Properties
IUPAC Name |
oxolan-2-ylmethyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c25-22-20(24(29)33-13-15-4-3-9-30-15)21-23(27-17-6-2-1-5-16(17)26-21)28(22)14-7-8-18-19(12-14)32-11-10-31-18/h1-2,5-8,12,15H,3-4,9-11,13,25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXALKVNKANGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC6=C(C=C5)OCCO6)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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